N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes . The compound’s heterocyclic rings can interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: This compound shares the triazole and pyridine moieties but differs in the substitution pattern and the presence of the oxadiazole ring.
4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Similar in having the triazole and pyridine rings, but with different functional groups and substitution patterns.
Uniqueness
N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide is unique due to its combination of the triazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C12H11N7O2S |
---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N7O2S/c1-2-19-10(15-16-12(19)22)8-9(18-21-17-8)14-11(20)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,22)(H,14,18,20) |
InChI Key |
ZXXMVCKMNRQZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NON=C2NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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